molecular formula C12H21NO5 B14390138 2-Nitro-2-propanoylheptyl acetate CAS No. 88226-45-3

2-Nitro-2-propanoylheptyl acetate

Cat. No.: B14390138
CAS No.: 88226-45-3
M. Wt: 259.30 g/mol
InChI Key: GPWPAJLHNZXCKQ-UHFFFAOYSA-N
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Description

2-Nitro-2-propanoylheptyl acetate is an organic compound with the molecular formula C11H19NO5 It is an ester derivative, characterized by the presence of a nitro group, a propanoyl group, and a heptyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-2-propanoylheptyl acetate typically involves the esterification of 2-nitro-2-propanoylheptanol with acetic anhydride. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:

2-Nitro-2-propanoylheptanol+Acetic Anhydride2-Nitro-2-propanoylheptyl acetate+Acetic Acid\text{2-Nitro-2-propanoylheptanol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 2-Nitro-2-propanoylheptanol+Acetic Anhydride→2-Nitro-2-propanoylheptyl acetate+Acetic Acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-2-propanoylheptyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-nitro-2-propanoylheptanol and acetic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetate group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under mild heating.

Major Products

    Hydrolysis: 2-Nitro-2-propanoylheptanol and acetic acid.

    Reduction: 2-Amino-2-propanoylheptyl acetate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Nitro-2-propanoylheptyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive nitro group.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Nitro-2-propanoylheptyl acetate involves its interaction with biological molecules through its reactive nitro and ester groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects. The ester group can be hydrolyzed to release the active alcohol, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-2-propanoylheptanol: The alcohol precursor to the acetate ester.

    2-Amino-2-propanoylheptyl acetate: The reduced form of the nitro compound.

    2-Nitro-2-propanoylheptyl butyrate: An ester with a different acyl group.

Uniqueness

2-Nitro-2-propanoylheptyl acetate is unique due to its combination of a nitro group and an ester functionality, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

88226-45-3

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

(2-nitro-2-propanoylheptyl) acetate

InChI

InChI=1S/C12H21NO5/c1-4-6-7-8-12(13(16)17,11(15)5-2)9-18-10(3)14/h4-9H2,1-3H3

InChI Key

GPWPAJLHNZXCKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(COC(=O)C)(C(=O)CC)[N+](=O)[O-]

Origin of Product

United States

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